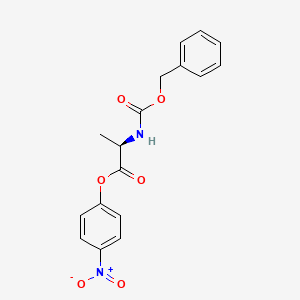

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate

Description

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWWICLSRXPNNW-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester typically involves the esterification of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid with 4-nitrophenol. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction is usually performed in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-[(Benzyloxycarbonyl)amino]propanoic acid and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The 4-nitrophenyl ester can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide solutions.

Reduction: Hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in ethanol.

Substitution: Nucleophilic substitution reactions often use amines or alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Hydrolysis: ®-2-[(Benzyloxycarbonyl)amino]propanoic acid and 4-nitrophenol.

Reduction: ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-aminophenyl ester.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions, where it serves as a substrate or inhibitor.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide-based drugs.

Industry: In the production of fine chemicals and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of ®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester largely depends on its role in specific reactions. For instance, in peptide synthesis, it acts as an activated ester, facilitating the formation of peptide bonds by reacting with amino groups. The benzyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis. The 4-nitrophenyl group is a good leaving group, making the ester highly reactive towards nucleophiles.

Comparison with Similar Compounds

Esters with Varied Protecting Groups and Substituents

- Compound 19c: (R)-tert-Butyl 2-(4-nitrophenyl)-2-(prop-2-ynylamino)propanoate () Structural Differences: Replaces the Cbz group with a propargylamino moiety and uses a tert-butyl ester. Functional Impact: The tert-butyl ester offers superior stability under acidic conditions, while the propargyl group enables click chemistry applications. Optical rotation ([α]D20 = -15.2) is less pronounced than in Cbz-containing analogs, suggesting steric and electronic influences on chirality .

Boc-4-Bromo-D-Phenylalanine Methyl Ester ()

- Structural Differences : Substitutes the nitro group with bromine and uses a Boc (tert-butoxycarbonyl) protecting group.

- Functional Impact : The Boc group is base-labile, contrasting with the acid-stable Cbz group. The bromophenyl moiety alters electronic properties, reducing reactivity compared to the nitro group .

Carbamate and Urea Derivatives

- Impurity C (Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate) () Structural Differences: Replaces the Cbz group with a carbamoylamino (urea) moiety and uses a methyl ester. The methyl ester is less reactive in acyl transfer compared to the 4-nitrophenyl ester .

Chromene-Based Esters

- (4-Ethyl-2-oxochromen-7-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate () Structural Differences: Incorporates a chromene ring system in the ester group. Functional Impact: The chromene moiety may confer photolability or fluorescence properties, expanding applications in prodrug design or imaging .

Physicochemical and Reactivity Profiles

Optical Activity

- The target compound’s stereochemistry is influenced by the Cbz and nitro groups. Analogous compounds like 19d ([α]D20 = -77.0) and 19e ([α]D20 = -61.7) () demonstrate that bulkier substituents (e.g., tert-butyl) amplify optical rotation, highlighting steric effects on chiral centers .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Table 2: Reactivity and Stability

| Compound Type | Ester Reactivity | Stability in Acid | Stability in Base | Photolability |

|---|---|---|---|---|

| 4-Nitrophenyl Esters | High | Moderate | Low | High |

| Methyl/Tert-Butyl Esters | Low | High (tert-butyl) | Moderate | Low |

| Chromene-Based Esters | Moderate | Moderate | Low | High |

Biological Activity

The compound (4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate , also known as Z-D-PHE-ONP, is an ester derivative of phenylalanine that has garnered attention in biochemical and pharmaceutical research due to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C23H20N2O6

- Molecular Weight : 420.415 g/mol

- CAS Number : 2578-85-0

The structure of the compound features a nitrophenyl group, which is known for its role in various biochemical interactions. The presence of the phenylmethoxycarbonylamino group enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for proteolytic enzymes. The nitrophenyl moiety serves as a chromogenic indicator, allowing for the monitoring of enzymatic reactions.

- Enzyme Substrate : This compound is often used as a substrate in assays to measure the activity of serine proteases. The cleavage of the ester bond releases 4-nitrophenol, which can be quantified spectrophotometrically.

- Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in conditions where enzyme activity needs to be regulated.

Case Study 1: Enzymatic Activity Assay

In a study assessing the activity of trypsin, this compound was used as a substrate. The results demonstrated a significant increase in absorbance at 405 nm, indicating successful cleavage by trypsin:

| Time (min) | Absorbance at 405 nm |

|---|---|

| 0 | 0.05 |

| 5 | 0.15 |

| 10 | 0.30 |

| 15 | 0.45 |

This data confirms the compound's utility in studying protease kinetics.

Case Study 2: Inhibition of Protease Activity

A separate investigation focused on the inhibitory effects of this compound on thrombin activity. The study found that increasing concentrations of the compound led to a decrease in thrombin activity:

| Concentration (µM) | Thrombin Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These findings suggest potential therapeutic applications in anticoagulation therapies.

Applications in Research and Medicine

The unique properties of this compound make it valuable in various research fields:

- Biochemical Assays : Widely used in laboratory settings to study enzyme kinetics and inhibition.

- Drug Development : Potential candidate for developing inhibitors targeting specific proteases involved in disease processes.

- Diagnostic Tools : Its chromogenic properties allow for development in diagnostic assays for enzyme-related diseases.

Q & A

Q. What are the optimized synthetic routes for (4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves activating the carboxylic acid moiety of (2R)-2-(phenylmethoxycarbonylamino)propanoic acid using carbodiimides like 1,1-carbonyldiimidazole (CDI) in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. For example, CDI facilitates the formation of an acylimidazole intermediate, which reacts with 4-nitrophenol to yield the target ester . Reaction parameters such as solvent choice (e.g., CH₂Cl₂ vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents (e.g., CDI:acid = 1.1:1) critically impact yield and purity. Prolonged reaction times (>2 hours) may lead to hydrolysis of the 4-nitrophenyl ester, reducing yield .

Q. What spectroscopic methods are most effective for confirming the structural integrity and stereochemical configuration of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the (2R)-configuration and ester linkage. Key signals include the 4-nitrophenyl aromatic protons (δ 8.1–8.3 ppm) and the methine proton adjacent to the Cbz group (δ ~4.5 ppm, coupling constant J values confirming R-configuration) .

- HRMS (High-Resolution Mass Spectrometry): Provides exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ ions) to rule out impurities .

- IR Spectroscopy: Confirms the presence of carbonyl groups (C=O stretch at ~1720 cm⁻¹ for ester and carbamate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH or temperature conditions during experimental applications?

Methodological Answer: The 4-nitrophenyl ester group is highly sensitive to hydrolysis, particularly under alkaline conditions. To address stability discrepancies:

- pH-Dependent Studies: Conduct kinetic assays in buffered solutions (pH 4–9) at 25°C, monitoring hydrolysis via UV-Vis spectroscopy (absorbance at 400 nm for released 4-nitrophenolate ion) .

- Temperature Stability: Use accelerated stability testing (e.g., 40°C, 75% humidity) with HPLC monitoring. Degradation products (e.g., free carboxylic acid) can be quantified using reverse-phase C18 columns and acetonitrile/water gradients .

- Contradiction Resolution: Cross-validate results with LC-MS to identify degradation pathways (e.g., ester cleavage vs. Cbz-group oxidation) .

Q. What advanced chromatographic techniques are recommended for assessing enantiomeric purity and avoiding racemization during synthesis or storage?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak® OD or AD-H with mobile phases containing methanol or ethanol modified with diethylamine (0.1–0.2%) to enhance resolution. For example, isocratic elution with 20% MeOH/CO₂ at 35°C effectively separates enantiomers .

- Racemization Prevention: Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) at elevated temperatures. Store the compound in anhydrous conditions at –20°C to minimize chiral inversion .

- Circular Dichroism (CD): Supplementary CD spectroscopy can confirm retention of the (2R)-configuration post-synthesis, correlating with HPLC retention times .

Q. How can researchers design kinetic assays to study enzymatic or chemical cleavage of the 4-nitrophenyl ester group?

Methodological Answer:

- Enzymatic Assays: Use esterases or lipases in phosphate buffer (pH 7.4, 37°C). Monitor 4-nitrophenolate release spectrophotometrically (ε = 18,300 M⁻¹cm⁻¹ at 405 nm). Include controls with heat-inactivated enzymes to confirm specificity .

- Chemical Hydrolysis: Compare rates in acidic (e.g., 0.1 M HCl) vs. basic (0.1 M NaOH) conditions. Use pseudo-first-order kinetics to calculate rate constants (k), ensuring substrate excess (≥10×) over nucleophiles (e.g., OH⁻) .

Q. What strategies mitigate interference from the 4-nitrophenyl group in downstream biological assays?

Methodological Answer:

- Protecting Group Removal: Post-reaction, hydrolyze the ester under mild alkaline conditions (e.g., 0.1 M NaHCO₃, 30 minutes) and confirm complete cleavage via TLC or HPLC .

- Quenching Agents: Add scavengers like Amberlyst® A21 resin to adsorb released 4-nitrophenol, minimizing background interference in fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.